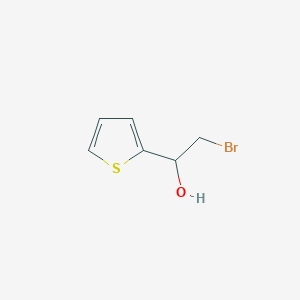

a-(Bromomethyl)-2-thiophenemethanol

Description

Propriétés

IUPAC Name |

2-bromo-1-thiophen-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVDAWIQZAZLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of a-(Bromomethyl)-2-thiophenemethanol typically involves the bromomethylation of 2-thiophenemethanol. One common method is to react 2-thiophenemethanol with paraformaldehyde and hydrobromic acid in acetic acid. This reaction introduces the bromomethyl group at the alpha position relative to the hydroxymethyl group on the thiophene ring .

Industrial Production Methods

Industrial production methods for a-(Bromomethyl)-2-thiophenemethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

a-(Bromomethyl)-2-thiophenemethanol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction.

Major Products Formed

Substitution Reactions: Products include various substituted thiophenemethanols, depending on the nucleophile used.

Oxidation Reactions: Products include 2-thiophenecarboxaldehyde or 2-thiophenecarboxylic acid.

Reduction Reactions: The major product is 2-thiophenemethanol.

Applications De Recherche Scientifique

a-(Bromomethyl)-2-thiophenemethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of a-(Bromomethyl)-2-thiophenemethanol depends on the specific chemical reactions it undergoes. In substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In oxidation reactions, the hydroxymethyl group is susceptible to oxidation, leading to the formation of aldehydes or acids. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

2-Thiophenemethanol

Key Differences :

- Structure : Lacks the bromomethyl substituent.

- Reactivity: Oxidation: 2-Thiophenemethanol is efficiently oxidized to 2-thiophenecarboxaldehyde using AuNPs incarcerated in a syndiotactic polystyrene matrix (96% selectivity, 35°C, O2) or via TEMPO-mediated electrooxidation (MnO2–Pi–NCS/CFP electrode, -0.6–0.8 V) . Applications: Used to synthesize thiocarbonyl compounds for agrochemicals and pharmaceuticals .

- Impact of Bromine: The bromomethyl group in a-(Bromomethyl)-2-thiophenemethanol likely reduces oxidation rates due to steric hindrance or electronic effects. Bromine’s electron-withdrawing nature may also increase the acidity of the hydroxyl group, altering reaction pathways.

6-(Bromomethyl)-2-pyridinemethanol

Key Differences :

- Heterocycle : Pyridine ring (electron-deficient) vs. thiophene (electron-rich).

- Electronic Effects : The nitrogen in pyridine may coordinate with metal catalysts (e.g., AuNPs) more strongly than thiophene’s sulfur, influencing catalytic activity.

- Applications : Pyridine derivatives are common in medicinal chemistry, suggesting divergent uses compared to thiophene-based analogs .

a-(4-Methoxy-1,3-butadienyl)-2-thiophenemethanol

Key Differences :

1-Adamantyl Bromomethyl Ketone

Key Differences :

- Core Structure : Adamantane (rigid, hydrophobic) vs. thiophene (planar, aromatic).

- Functionality: Ketone group vs. primary alcohol. The bromomethyl group here may participate in Grignard or alkylation reactions, highlighting divergent reactivity compared to alcohol-focused transformations in a-(Bromomethyl)-2-thiophenemethanol .

Data Tables

Table 1. Oxidation Reactivity of 2-Thiophenemethanol Derivatives

Table 2. Structural and Functional Comparison

| Compound | Core Structure | Key Substituent | Reactivity Highlights |

|---|---|---|---|

| a-(Bromomethyl)-2-thiophenemethanol | Thiophene | -CH2Br (alpha) | Potential for SN2 reactions, polymer cross-linking |

| 2-Thiophenemethanol | Thiophene | -CH2OH | Oxidation to aldehydes, pharmaceutical intermediates |

| 6-(Bromomethyl)-2-pyridinemethanol | Pyridine | -CH2Br (position 6) | Metal coordination, medicinal chemistry |

| 1-Adamantyl bromomethyl ketone | Adamantane | -COCH2Br | Alkylation, rigid scaffold synthesis |

Research Findings and Mechanistic Insights

- Catalytic Oxidation: AuNPs in polymer matrices show high efficiency for oxidizing 2-thiophenemethanol, attributed to the nanoporous ε-crystalline structure of the polymer, which enhances substrate accessibility . The bromomethyl group in the analog may reduce diffusion rates or block active sites, necessitating optimized catalysts.

- Electrooxidation: TEMPO-mediated systems operate under mild conditions, avoiding high temperatures .

- Synthetic Applications : Brominated alcohols are pivotal in constructing complex molecules. For example, 1-adamantyl bromomethyl ketone is a key intermediate in adamantane-based drug synthesis , suggesting similar utility for the target compound.

Q & A

Basic: What synthetic methodologies are effective for preparing a-(Bromomethyl)-2-thiophenemethanol?

Methodological Answer:

The synthesis of brominated thiophenemethanol derivatives typically involves electrophilic substitution or electrochemical oxidation. For example:

- Electrochemical Bromination: Electrodes like MnO₂–Pi–NCS/CFP (manganese dioxide–phosphate dispersed on nanocarbon spheres) in acidic media (0.01 M H₂SO₄) with TEMPO mediator can oxidize 2-thiophenemethanol precursors. Bromine sources (e.g., KBr) may be introduced to functionalize the methyl group .

- Direct Bromination: Bromomethylation of 2-thiophenemethanol using brominating agents (e.g., N-bromosuccinimide) under controlled conditions (e.g., light exclusion, inert atmosphere) is a viable route .

Key Considerations: Monitor reaction progress via cyclic voltammetry (CV) or GC-MS to avoid over-bromination.

Basic: How can the structural and electrochemical properties of a-(Bromomethyl)-2-thiophenemethanol be characterized?

Methodological Answer:

- XPS Analysis: Identify chemical states of bromine (Br 3d peaks at ~70 eV) and sulfur (S 2p at ~164 eV) to confirm substitution patterns .

- Cyclic Voltammetry (CV): Assess redox behavior in acidic media. A typical anodic peak at ~0.6 V vs. Ag/AgCl indicates oxidation of the thiophene moiety .

- Electrochemical Impedance Spectroscopy (EIS): Measure charge-transfer resistance to evaluate catalytic efficiency (e.g., MnO₂–Pi–NCS/CFP electrodes show 6.72 cm² electroactive surface area) .

Basic: What factors influence the stability of a-(Bromomethyl)-2-thiophenemethanol during storage and reactions?

Methodological Answer:

- Storage Conditions: Store under inert gas at 4°C to prevent decomposition. Avoid prolonged exposure to light, as bromine bonds are photolabile .

- Electrochemical Stability: Modified electrodes (e.g., MnO₂–Pi–NCS/CFP) retain 98% initial current response after 10 days in acidic media, suggesting compatibility with aqueous electrochemistry .

Contradictions: Some studies report instability in basic conditions due to hydrolysis of the bromomethyl group .

Advanced: How does the bromomethyl substituent alter reaction mechanisms compared to non-brominated analogs?

Methodological Answer:

- Electrochemical Oxidation: The bromomethyl group increases steric hindrance, slowing oxidation kinetics. For example, TEMPO-mediated oxidation of 2-thiophenemethanol to 2-thiophenemethanal occurs at −0.6–0.8 V, but bromination shifts the potential by ~0.1 V due to electronic effects .

- Computational Insights: Density Functional Theory (DFT) simulations can model charge distribution; bromine’s electronegativity polarizes the thiophene ring, altering nucleophilic attack sites .

Validation: Compare CV data of brominated vs. non-brominated derivatives under identical conditions .

Advanced: What are the contradictions in reported catalytic efficiencies for bromomethyl derivatives?

Methodological Answer:

- Electrode Material Variability: MnO₂–Pi–NCS/CFP electrodes show 6.72 cm² electroactive surface area, outperforming unmodified electrodes (1.43 cm²). However, studies using Pt or Au electrodes report conflicting turnover frequencies due to differing adsorption strengths .

- Mediator Effects: TEMPO enhances oxidation efficiency in acidic media, but competing side reactions (e.g., bromine displacement) may reduce yields in non-optimized systems .

Resolution: Standardize testing protocols (e.g., 0.05 V/s scan rate, 0.01 M H₂SO₄) to enable cross-study comparisons .

Advanced: How can a-(Bromomethyl)-2-thiophenemethanol be applied in materials science?

Methodological Answer:

- S-Doped Carbon Synthesis: Bromomethyl derivatives serve as sulfur precursors in polymerization. For example, copolymerization with tetraethylorthosilicate (TEOS) yields mesoporous S-doped carbons (278–650 m²/g surface area), enhancing supercapacitor capacitance (252 F/g at 25 mV/s) .

- Nanomaterial Fabrication: Au nanoleaves synthesized using 2-thiophenemethanol derivatives exhibit high SERS activity due to nanogap-rich structures .

Optimization: Adjust TEOS:ThM ratios to tune porosity (6–30 nm) and electrochemical performance .

Advanced: What analytical challenges arise in quantifying reaction intermediates of brominated thiophenemethanol?

Methodological Answer:

- Chromatographic Separation: Use reverse-phase HPLC with UV detection (λ = 254 nm) to resolve brominated intermediates. Mobile phases with acetonitrile/0.1% TFA improve peak resolution .

- Mass Spectrometry: High-resolution ESI-MS can distinguish brominated isomers (e.g., [M+Br]⁺ vs. [M+2Br]⁺) but requires careful calibration to avoid false positives .

Pitfalls: Bromine’s isotopic signature (¹⁹Br/⁸¹Br ≈ 1:1) complicates fragmentation patterns; use isotopic deconvolution software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.